molecular formula C24H23FO6S B12097517 (5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone

(5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone

Cat. No.: B12097517
M. Wt: 458.5 g/mol
InChI Key: JPRISCAIYPILNY-UHFFFAOYSA-N
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Description

The compound (5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone is a complex organic molecule featuring a thiophene ring substituted with a fluorophenyl group and a methanone group attached to a phenyl ring with multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the fluorophenyl group is introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Introduction of the Methanone Group: The methanone group is attached to the thiophene ring through a Friedel-Crafts acylation reaction.

    Attachment of the Phenyl Ring: The phenyl ring with hydroxyl groups is introduced through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled through a series of condensation and protection-deprotection steps to ensure the correct functional groups are in place.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The methanone group can be reduced to a secondary alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of (5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

(5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone: can be compared with similar compounds such as:

  • (5-(4-chlorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone
  • (5-(4-bromophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone

These compounds share similar structures but differ in the halogen substituent on the phenyl ring. The uniqueness of This compound lies in the presence of the fluorine atom, which can influence its reactivity, biological activity, and physicochemical properties.

Properties

IUPAC Name

[5-(4-fluorophenyl)thiophen-2-yl]-[2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FO6S/c1-12-2-3-14(24-23(30)22(29)21(28)17(11-26)31-24)10-16(12)20(27)19-9-8-18(32-19)13-4-6-15(25)7-5-13/h2-10,17,21-24,26,28-30H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRISCAIYPILNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)C3=CC=C(S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FO6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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